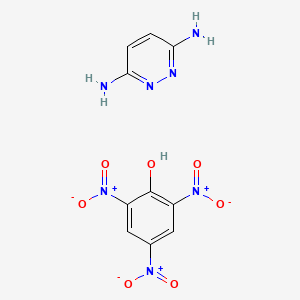
2,4,6-Trinitrophenol--pyridazine-3,6-diamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitrophenol–pyridazine-3,6-diamine (1/1) is a chemical compound that combines the properties of 2,4,6-Trinitrophenol (commonly known as picric acid) and pyridazine-3,6-diamine. Picric acid is a well-known polynitrated aromatic acid, while pyridazine-3,6-diamine is a derivative of pyridazine, a heterocyclic aromatic organic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–pyridazine-3,6-diamine (1/1) typically involves the nitration of phenol to produce 2,4,6-Trinitrophenol, followed by its reaction with pyridazine-3,6-diamine. The nitration process requires concentrated sulfuric acid and nitric acid, which act as nitrating agents. The reaction is highly exothermic and must be carefully controlled to prevent decomposition or explosion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the reaction. Safety measures are paramount due to the explosive nature of 2,4,6-Trinitrophenol .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol–pyridazine-3,6-diamine (1/1) undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-Trinitrophenol can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in 2,4,6-Trinitrophenol can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitrophenol derivatives.
Reduction: Formation of triaminophenol derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
2,4,6-Trinitrophenol–pyridazine-3,6-diamine (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for calibrating analytical instruments.
Biology: Employed in staining techniques for microscopy due to its ability to bind to proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, explosives, and as a stabilizer in certain chemical formulations
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenol–pyridazine-3,6-diamine (1/1) involves its interaction with molecular targets such as proteins and nucleic acids. The nitro groups in 2,4,6-Trinitrophenol can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function. The pyridazine moiety can interact with nucleic acids, potentially interfering with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in dye production.
Pyridazine-3,6-diamine: Used in the synthesis of various heterocyclic compounds and pharmaceuticals.
Uniqueness
2,4,6-Trinitrophenol–pyridazine-3,6-diamine (1/1) is unique due to the combination of the explosive and staining properties of 2,4,6-Trinitrophenol with the biological activity of pyridazine-3,6-diamine. This dual functionality makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
61071-19-0 |
|---|---|
Molecular Formula |
C10H9N7O7 |
Molecular Weight |
339.22 g/mol |
IUPAC Name |
pyridazine-3,6-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H6N4/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2-4(6)8-7-3/h1-2,10H;1-2H,(H2,5,7)(H2,6,8) |
InChI Key |
OWCCCJXGJGDYEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















